5-Methylpyrazine-2-carbothioamide

Description

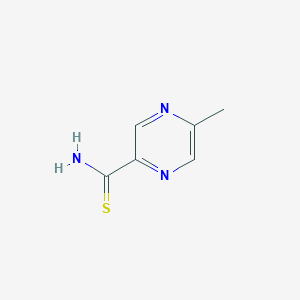

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3S |

|---|---|

Molecular Weight |

153.21 g/mol |

IUPAC Name |

5-methylpyrazine-2-carbothioamide |

InChI |

InChI=1S/C6H7N3S/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) |

InChI Key |

LZBCDXPETKWDBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methylpyrazine 2 Carbothioamide

Precursor Synthesis and Pyrazine (B50134) Ring Formation

The foundational step in the synthesis of 5-Methylpyrazine-2-carbothioamide is the creation of the 5-methylpyrazine ring. This is typically achieved through the synthesis of a stable precursor, such as 5-methylpyrazine-2-carboxylic acid or 5-methylpyrazine-2-carbonitrile, which can then be chemically modified.

Synthesis from 5-Methylpyrazine-2-carboxylic Acid Derivatives

A common and well-established precursor for the target thioamide is 5-methylpyrazine-2-carboxylic acid. google.commedchemexpress.comsigmaaldrich.comnist.govscbt.com The synthesis of this carboxylic acid can be approached through several routes.

An alternative approach to 5-methylpyrazine-2-carboxylic acid starts from 2,5-dimethylpyrazine. google.com Oxidation of one of the methyl groups can furnish the desired carboxylic acid. However, controlling the oxidation to prevent the formation of the dicarboxylic acid byproduct remains a significant challenge due to the similar chemical reactivity of the two methyl groups. google.com

Once 5-methylpyrazine-2-carboxylic acid is obtained, it can be converted to its methyl ester, methyl 5-methylpyrazine-2-carboxylate, through esterification with methanol, often catalyzed by an ion-exchange resin like Amberlyst 15. chemicalbook.com This ester serves as a key intermediate for further transformations.

Routes from Pyrazine-2-carbonitrile Precursors

Another important precursor is 5-methylpyrazine-2-carbonitrile. cymitquimica.com This compound possesses a cyano group that offers a different synthetic handle for conversion to the thioamide. cymitquimica.com The pyrazine carbonitrile structure provides a reactive site for various nucleophilic additions and other transformations. cymitquimica.com

Alternative Cyclization and Ring-Construction Methods

Alternative methods for constructing the pyrazine ring system often involve condensation reactions. For instance, the reaction of N-cyclopropyl-N-(2-nitrophenyl)-oxalamic acid methyl ester, derived from 2-fluoronitrobenzene, can lead to a pyrazine ring upon a reduction-cyclization reaction using a palladium on carbon catalyst. nih.gov While this specific example leads to a different substituted pyrazine, the underlying strategy of forming the heterocyclic ring through intramolecular cyclization of appropriately functionalized acyclic precursors is a general and powerful tool in heterocyclic chemistry.

Thioamide Group Formation Strategies

With the 5-methylpyrazine precursor in hand, the next critical step is the formation of the carbothioamide group. This can be achieved either by converting an existing carboxamide or by a more direct thioamidation approach.

Conversion from Carboxamides (e.g., using Lawesson's Reagent)

A widely used and effective method for synthesizing thioamides is the thionation of the corresponding carboxamide. beilstein-journals.orgnih.govresearchgate.net The precursor, 5-methylpyrazine-2-carboxamide (B1302251), can be synthesized from methyl 5-methylpyrazine-2-carboxylate by purging the reaction mixture with ammonia (B1221849) gas. iucr.orgresearchgate.net

The subsequent conversion of the carboxamide to the thioamide is frequently accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). beilstein-journals.orgnih.gov This reagent is a mild and versatile thionating agent for a variety of carbonyl compounds, including amides. beilstein-journals.orgnih.gov The reaction is typically carried out by refluxing the carboxamide with Lawesson's reagent in a suitable solvent like toluene (B28343). beilstein-journals.org A challenge with using Lawesson's reagent is the removal of phosphorus-containing byproducts, which can complicate product purification. beilstein-journals.org Strategies to mitigate this include workup procedures involving ethanol (B145695) or ethylene (B1197577) glycol to decompose the byproducts into more easily separable forms. beilstein-journals.org Mechanochemical methods, using techniques like ball milling, have also been explored for the thionation of amides with Lawesson's reagent, offering a solvent-free and potentially more efficient alternative. researchgate.net

Direct Thioamidation Approaches

Direct thioamidation methods offer a more streamlined route to thioamides, bypassing the need to first synthesize and isolate the corresponding carboxamide. While specific examples for this compound are not detailed in the provided context, general methodologies for direct thioamidation exist. For instance, nitriles can be converted directly to thioamides by reacting them with a source of sulfur, such as thioacetic acid in the presence of a catalyst or phosphorus pentasulfide. organic-chemistry.org Another approach involves a three-component reaction of an arylacetic acid, an amine, and elemental sulfur. organic-chemistry.org These methods provide potential alternative pathways for the synthesis of the target compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is not commonly detailed as a direct, one-step process. The most established route involves the thionation of its corresponding amide precursor, 5-methylpyrazine-2-carboxamide. Therefore, optimizing the synthesis requires a two-stage approach: first, the efficient production of the amide, and second, the high-yield conversion of the amide to the target thioamide.

The precursor, 5-methylpyrazine-2-carboxamide, can be synthesized from methyl 5-methyl-2-pyrazinecarboxylate. A reported method involves bubbling ammonia gas through a methanolic solution of the ester at a controlled temperature of approximately 273 K (0 °C) for several hours. rjpbcs.comiucr.org The reaction's progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by filtration. rjpbcs.comiucr.org

The critical step, the conversion of the carboxamide to the carbothioamide, is typically achieved using a thionating agent. Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common and effective reagents for this transformation. nih.govnih.gov The reaction mechanism involves a concerted cycloaddition between the thionating agent and the carbonyl group, followed by a cycloreversion to yield the thiocarbonyl compound. nih.govunict.it

Optimization of this thionation step is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the specific thionating agent used. While the reaction can be performed at elevated temperatures in solvents like toluene or xylene, the thionation of amides can often be accomplished efficiently under milder conditions, such as at room temperature in anhydrous tetrahydrofuran (B95107) (THF). nih.gov Microwave-assisted synthesis has also emerged as a powerful technique to accelerate the reaction, significantly reducing reaction times from hours to minutes and often improving yields. nih.govorganic-chemistry.org For challenging separations, a fluorous version of Lawesson's reagent has been developed, which allows for simplified product isolation via fluorous solid-phase extraction, eliminating the need for column chromatography. organic-chemistry.org

Table 1: Optimization Parameters for Thionation of 5-Methylpyrazine-2-carboxamide

| Parameter | Condition | Rationale / Expected Outcome |

| Thionating Agent | Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), Fluorous LR | LR is generally soluble and effective under mild conditions. enamine.net P₄S₁₀ is a potent but sometimes less selective alternative. organic-chemistry.org Fluorous LR simplifies purification. organic-chemistry.org |

| Solvent | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | THF is often suitable for room-temperature reactions with amides. nih.gov Toluene is used for higher temperature reactions. enamine.net |

| Temperature | Room Temperature to Reflux | Amides are generally more reactive than esters and can often be thionated at room temperature, improving the energy efficiency and reducing byproducts. nih.govnih.gov |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave heating can dramatically shorten reaction times and increase yields. nih.govorganic-chemistry.org |

| Work-up | Aqueous wash, Filtration, Column Chromatography, Fluorous SPE | The choice depends on the scale and thionating agent used. Fluorous SPE is highly efficient but specific to fluorous reagents. organic-chemistry.org |

Post-Synthetic Modifications and Derivatization Pathways

The this compound scaffold, with its distinct pyrazine ring and carbothioamide moiety, offers multiple sites for chemical modification, enabling the creation of diverse derivative libraries.

Substitution Reactions on the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. nih.gov This electronic character makes electrophilic aromatic substitution challenging under normal conditions. However, the presence of the electron-donating methyl group can facilitate such reactions to a limited extent.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). A common strategy involves first introducing a good leaving group, such as a halogen, onto the ring. For instance, related pyrazine compounds can be halogenated. A patent describes the conversion of a 3-hydroxy-5-methylpyrazine-2-carboxylic acid to the corresponding 3-chloro derivative. google.com Similarly, 5-methylpyrazine-2-carboxamide is a known intermediate in the synthesis of 2-bromo-5-methylpyrazine. iucr.org Once halogenated, the this compound core could readily react with various nucleophiles (e.g., amines, alkoxides, thiols) to generate a wide array of substituted derivatives. researchgate.net

Modifications of the Carbothioamide Moiety

The carbothioamide (thioamide) group is a highly versatile functional group in organic synthesis, serving as a key synthon for a variety of heterocycles. nih.govacs.org Compared to its amide analogue, the thioamide is more polar and its N-H protons are more acidic. nih.govnih.gov

The sulfur atom of the thioamide is nucleophilic and can be readily alkylated to form thioimidate salts, which are themselves reactive intermediates. The entire thioamide moiety can participate in cyclization reactions. For example, reaction with α-haloketones or similar bifunctional electrophiles can lead to the formation of five-membered heterocyclic rings like thiazoles. organic-chemistry.org The reaction with hydrazine (B178648) derivatives can yield thiadiazoles. organic-chemistry.orgnih.gov These transformations allow the core 5-methylpyrazine unit to be fused or appended with other heterocyclic systems, significantly expanding its structural diversity. acs.org

Preparation of Structural Analogues and Hybrid Compounds

Significant research has been conducted on synthesizing structural analogues starting from precursors like 5-methylpyrazine-2-carboxylic acid and its derivatives. These studies provide a clear blueprint for generating compounds structurally related to this compound.

One study reports the synthesis of a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives. researchgate.net The synthesis began with the conversion of 5-methylpyrazine-2-carboxylic acid to its hydrazide, which was then condensed with various substituted aromatic aldehydes to produce a library of N'-[phenylmethylidene]carbohydrazides. researchgate.net

Another approach involved the coupling of 5-methylpyrazine-2-carboxylic acid with a range of N-heteroarylpiperazines using propylphosphonic anhydride (B1165640) (T3P) as a coupling agent. rjpbcs.com This method yielded a series of (5-methylpyrazin-2-yl)(4-arylpiperazin-1-yl)methanone derivatives with high yields. rjpbcs.com

Table 2: Examples of Synthesized Analogues of this compound

| Compound Name | Starting Material | Reagent(s) | Yield (%) | M.P. (°C) | Reference |

| 5-methyl-N'-[phenylmethylidene] pyrazine-2-carbohydrazide | 5-Methylpyrazine-2-carbohydrazide | Benzaldehyde, Ethanol | 65 | 224-226 | researchgate.net |

| N'-[(4-chlorophenyl)methylidene]-5-methylpyrazine-2-carbohydrazide | 5-Methylpyrazine-2-carbohydrazide | 4-Chlorobenzaldehyde, Ethanol | 67 | 258-260 | researchgate.net |

| N'-[(4-methoxyphenyl)methylidene]-5-methylpyrazine-2-carbohydrazide | 5-Methylpyrazine-2-carbohydrazide | 4-Methoxybenzaldehyde, Ethanol | 62 | 228-230 | researchgate.net |

| (5-methylpyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone | 5-Methylpyrazine-2-carboxylic acid | 1-(2-Methylpyridin-4-yl)piperazine, T3P, DIPEA | 80 | 110 | rjpbcs.com |

| (5-methylpyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone | 5-Methylpyrazine-2-carboxylic acid | 1-(6-Methylpyrazin-2-yl)piperazine, T3P, DIPEA | 86 | 82 | rjpbcs.com |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 5-Methylpyrazine-2-carboxylic acid | 4-(Piperazin-1-yl)pyrimidin-6-amine, T3P, DIPEA | 92 | 187 | rjpbcs.com |

Multi-Component Reactions for Diverse Derivative Libraries

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. The 5-methylpyrazine scaffold is well-suited for incorporation into MCR-based libraries, primarily by using 5-methylpyrazine-2-carboxylic acid as a key building block. google.com

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acylamino amides. nih.gov By employing 5-methylpyrazine-2-carboxylic acid in an Ugi reaction, a diverse library of peptidomimetic structures can be rapidly assembled. Each of the other three components can be varied, leading to four points of diversity and enabling the creation of large, structurally complex libraries centered on the 5-methylpyrazine core. nih.gov

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. mdpi.com Using 5-methylpyrazine-2-carboxylic acid in this reaction would provide access to another class of complex derivatives. These MCR strategies are highly valued in medicinal chemistry for their efficiency and ability to quickly generate novel compounds for biological screening. nih.gov

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous elucidation of the molecular framework.

The ¹H and ¹³C NMR spectra of 5-Methylpyrazine-2-carbothioamide are predicted to exhibit characteristic signals that confirm its molecular structure.

In the ¹H NMR spectrum, distinct resonances are expected for the methyl group protons, the two protons on the pyrazine (B50134) ring, and the protons of the thioamide (-CSNH₂) group. The methyl protons would appear as a singlet, while the two aromatic protons on the pyrazine ring would likely appear as distinct singlets or doublets depending on their coupling. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogens and the carbothioamide group.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. This includes the methyl carbon, the four distinct carbons of the pyrazine ring, and the carbon of the thiocarbonyl (C=S) group, which typically resonates significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.6 | ~20-25 |

| Pyrazine-H3 | ~8.5-8.7 | ~140-145 |

| Pyrazine-H6 | ~8.7-8.9 | ~145-150 |

| CSNH₂ | ~7.5-9.5 (broad) | - |

| Pyrazine-C2 | - | ~150-155 |

| Pyrazine-C3 | - | ~140-145 |

| Pyrazine-C5 | - | ~155-160 |

| Pyrazine-C6 | - | ~145-150 |

Note: Predicted values are based on typical shifts for pyrazine and thioamide derivatives.

The carbon-nitrogen (C-N) bond of a thioamide group has a significant partial double bond character, which restricts free rotation. This phenomenon can lead to the existence of distinct conformers. researchgate.net Dynamic NMR (DNMR) studies are employed to investigate such conformational changes. mdpi.com

At low temperatures, the rotation around the C-N bond of this compound would be slow on the NMR timescale, potentially resulting in separate signals for the two N-H protons of the thioamide group. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, time-averaged signal. beilstein-journals.org By analyzing the NMR line shapes at different temperatures, it is possible to calculate the activation energy barrier (ΔG‡) for this rotational process, providing quantitative insight into the molecule's conformational stability. researchgate.netmdpi.com

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mahendrapublications.com

The FT-IR and FT-Raman spectra of this compound would display a series of absorption bands corresponding to specific bond vibrations.

Key expected frequencies include:

N-H Stretching: The thioamide N-H group is expected to produce stretching vibrations typically in the range of 3400-3100 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. mdpi.com

C=S Stretching (Thioamide I band): The C=S stretching vibration is a key marker for the thioamide group and is typically found in the 850-600 cm⁻¹ region. This band often involves significant mixing with other vibrations.

Pyrazine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring are expected in the 1600-1400 cm⁻¹ region. nih.gov Ring breathing modes can also be observed at lower frequencies. sunderland.ac.uk

N-H Bending (Thioamide II band): The N-H bending vibration is expected in the 1650-1550 cm⁻¹ region.

C-N Stretching (Thioamide III band): The C-N stretching of the thioamide group appears around 1400-1200 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Thioamide (-CSNH₂) | 3400 - 3100 |

| Aromatic C-H Stretch | Pyrazine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000 - 2850 |

| N-H Bend | Thioamide (-CSNH₂) | 1650 - 1550 |

| C=N, C=C Stretch | Pyrazine Ring | 1600 - 1400 |

| C-N Stretch | Thioamide (-CSNH₂) | 1400 - 1200 |

To achieve precise assignment of the experimental vibrational bands, quantum chemical calculations are often performed. arxiv.org Methods such as Density Functional Theory (DFT), often using the B3LYP functional, can predict the vibrational frequencies of the molecule in its ground state. nih.gov

The calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are often scaled by an empirical factor to improve the correlation with the experimental FT-IR and FT-Raman spectra. arxiv.org Furthermore, a Potential Energy Distribution (PED) analysis is conducted to determine the contribution of different internal coordinates to each normal mode of vibration, allowing for an unambiguous assignment of the observed spectral bands. mahendrapublications.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov

For this compound (C₆H₇N₃S), the high-resolution mass spectrum would provide the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming its elemental composition.

Under electron impact (EI) ionization, the molecular ion would undergo a series of fragmentation reactions, producing a unique mass spectrum. The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral fragments. Plausible fragmentation pathways for this compound include:

Loss of a hydrogen sulfide radical (·SH) or a thioformyl radical (·CHS).

Cleavage of the C-C bond between the pyrazine ring and the carbothioamide group, leading to a pyrazinyl cation or a carbothioamide cation.

Fragmentation of the pyrazine ring itself, often through the loss of HCN. arkat-usa.org

Alpha-cleavage, involving the loss of the amino group (·NH₂) from the thioamide moiety.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 153.21 g/mol )

| Fragment Structure | Proposed Fragmentation Pathway | m/z (Mass/Charge Ratio) |

|---|---|---|

| [C₆H₇N₃S]⁺˙ | Molecular Ion | 153 |

| [C₆H₆N₃S]⁺ | Loss of ·H | 152 |

| [C₅H₄N₂S]⁺˙ | Loss of HCN from pyrazine ring | 126 |

| [C₅H₅N₂]⁺ | Loss of ·CSNH₂ | 93 |

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₆H₇N₃S), HRMS would be expected to provide an experimentally measured mass that is very close to its calculated monoisotopic mass. The analysis of the isotopic pattern, particularly the relative abundance of the M+1 and M+2 peaks resulting from the natural abundance of ¹³C, ¹⁵N, and ³⁴S isotopes, would serve to further confirm the elemental formula.

Table 1: Theoretical Isotopic Distribution for this compound (C₆H₇N₃S)

| Ion | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 153.0361 | 100.00 |

| [M+1]⁺ | 154.0394 | 7.93 |

| [M+2]⁺ | 155.0335 | 4.67 |

Note: This table represents a theoretical calculation. Experimental data for this compound is not available.

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This process helps to confirm the presence of key functional groups and their arrangement within the molecule. While specific fragmentation data is unavailable, a hypothetical fragmentation pattern can be proposed based on the known stability of pyrazine rings and the typical fragmentation of thioamides.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 153.04 | [M - SH]⁺ | •SH | 120.03 |

| 153.04 | [M - CSNH₂]⁺ | •CSNH₂ | 93.05 |

| 153.04 | [Pyrazine-CH₃]⁺ | C₂H₂NS | 79.04 |

Note: This table is based on general fragmentation principles and does not represent experimental data for this compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and torsion angles. It also reveals how molecules are packed in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure.

Crystal Packing Analysis and Hydrogen Bonding Networks

The analysis of the crystal packing would reveal the network of intermolecular interactions. For this compound, it is expected that hydrogen bonds involving the thioamide N-H protons and the nitrogen atoms of the pyrazine ring or the sulfur atom of the thioamide group would be significant in directing the crystal packing. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional networks.

Computational and Theoretical Investigations of 5 Methylpyrazine 2 Carbothioamide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the structural and electronic properties of molecules. semanticscholar.orgnih.gov These computational approaches provide detailed insights into the geometry, conformational stability, electronic structure, and various molecular properties of compounds like 5-Methylpyrazine-2-carbothioamide.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyrazine (B50134) derivatives, planarity is a key structural feature. In a related compound, methyl 5-methyl-2-pyrazinecarboxylate, the non-hydrogen atoms are nearly planar, with a small dihedral angle of 5.4(1)° between the pyrazine ring and the carboxylate group. researchgate.net Similarly, 5-methylpyrazine-2-carboxamide (B1302251) is also nearly planar, exhibiting a dihedral angle of 2.14(11)° between the pyrazine ring and the carboxamide group. researchgate.net Conformational analysis, often performed using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p), helps in identifying different stable conformers (syn and anti forms) and their relative energies. researchgate.net For flexible molecules, computational conformational sampling is crucial for exploring the range of possible three-dimensional structures. nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C2-C3 | 1.393 |

| C5-C6 | 1.391 |

| C2-N1 | 1.334 |

| C3-N4 | 1.332 |

| C5-N4 | 1.338 |

| C6-N1 | 1.336 |

| C2-C7 | 1.503 |

| C5-C8 | 1.504 |

| Bond Angles | |

| N1-C2-C3 | 121.9 |

| C2-C3-N4 | 122.0 |

| C3-N4-C5 | 116.8 |

| N4-C5-C6 | 121.8 |

| C5-C6-N1 | 122.1 |

| C6-N1-C2 | 116.4 |

| Note: Data is for a representative pyrazine derivative and may not be exact for this compound. The table is for illustrative purposes based on typical values for similar structures. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict chemical reactivity. imperial.ac.ukwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

The distribution of the HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule. researchgate.net For pyrazine derivatives, the HOMO is often located on the pyrazine ring and the donor groups, while the LUMO is typically situated on the acceptor groups. researchgate.net This separation of frontier orbitals is crucial for understanding intramolecular charge transfer processes, which are important for various applications, including nonlinear optics. nih.gov The energies and atomic contributions to the frontier molecular orbitals can be calculated using DFT at various levels of theory, such as PBE and B3LYP with a TZ2P basis set. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the molecular surface. researchgate.net

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. nih.gov Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties. jmcs.org.mx The NLO response of a molecule is related to its ability to alter the properties of light passing through it and is quantified by parameters such as polarizability (α) and hyperpolarizability (β and γ). nih.govnih.gov

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. jmcs.org.mxupce.cz For pyrazine derivatives, the presence of donor and acceptor groups can lead to substantial NLO responses. upce.czresearchgate.net The calculated values of polarizability and hyperpolarizability provide a theoretical basis for designing new materials with enhanced NLO properties. nih.gov For example, studies on Λ-shaped pyrazine derivatives have shown that the arrangement of donor and acceptor groups significantly influences the second-order NLO response. upce.czresearchgate.net The incorporation of different π-conjugated linkers can also systematically enhance the NLO properties. upce.cz

| Parameter | Value (esu) |

| Polarizability (⟨α⟩) | 3.485 × 10⁻²² |

| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ |

| Second Hyperpolarizability (⟨γ⟩) | 3.66 × 10⁻³¹ |

| Note: This data is for a different organic molecule and serves as an example of typical NLO parameters. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their flexibility and conformational changes. frontiersin.orgrsc.org

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. nih.govuq.edu.au By simulating the motion of atoms over time, MD can reveal the different conformations a molecule can adopt and the transitions between them. nih.govchemrxiv.org This is crucial for understanding how a molecule's shape and flexibility influence its interactions with other molecules, such as in biological systems. nih.gov For example, MD simulations can be used to assess the stability of a ligand within the binding pocket of a protein. frontiersin.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD studies that provide information about the stability and flexibility of the molecule and its complexes. nih.gov

Solvent Effects and Intermolecular Interactions in Solution

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. The polarity of the solvent can affect the electronic structure and stability of the molecule. For instance, in polar solvents, the solute and solvent molecules can mutually polarize each other, which can lead to a weakening of certain intramolecular bonds and a strengthening of intermolecular hydrogen bonds. mdpi.com

The nearly planar structure of the related compound, 5-methylpyrazine-2-carboxamide, which has a dihedral angle of 2.14 (11)° between the pyrazine ring and the carboxamide group, suggests that this compound would also have a similar planarity. researchgate.net This planarity facilitates various intermolecular interactions in solution. In the crystalline state of 5-methylpyrazine-2-carboxamide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming dimers and ribbons. researchgate.net It is expected that in solution, this compound would also engage in hydrogen bonding with solvent molecules, particularly those with hydrogen bond donating or accepting capabilities.

Furthermore, π–π stacking interactions are also likely to play a role in the behavior of this compound in solution, especially at higher concentrations. The pyrazine ring provides a π-system that can interact with other aromatic systems. In the crystal structure of 5-methylpyrazine-2-carboxamide, offset π–π interactions with an intercentroid distance of 3.759 (1) Å are observed. researchgate.net Similar interactions can be expected in solution, influencing its aggregation and solubility characteristics. The nature of the solvent will modulate the strength of these π–π interactions.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, molecular docking studies are crucial for predicting its potential biological targets and understanding its mechanism of action at a molecular level.

Molecular docking simulations can predict how this compound interacts with the active site of a protein. nih.gov These simulations can identify key interactions such as hydrogen bonds, hydrophobic interactions, and π–π stacking between the ligand and amino acid residues of the protein. For example, in studies of related pyrazoline derivatives, docking revealed that these compounds could interact with DNA via an intercalative binding mode. nih.gov Similarly, for this compound, the pyrazine ring and the carbothioamide group would be key pharmacophoric features for interaction with a biological target. The nitrogen atoms in the pyrazine ring and the sulfur and nitrogen atoms of the carbothioamide group can act as hydrogen bond acceptors or donors. The methyl group can participate in hydrophobic interactions.

The reliability of a docking algorithm is often validated by redocking a co-crystallized ligand into the protein's active site and calculating the root mean square deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value below 2.00 Å generally indicates a reliable docking method. researchgate.net

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. nih.gov The accuracy of a docking simulation is highly dependent on the scoring function used. researchgate.net There are various types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

The performance of scoring functions can be evaluated based on their ability to distinguish between native-like binding poses and incorrect ones (docking accuracy) and their ability to correctly rank the binding affinities of different ligands (screening utility). nih.gov Studies have shown that while many scoring functions perform well in identifying the correct binding pose, accurately predicting binding affinities remains a challenge. nih.gov For instance, in an assessment of nine different scoring functions, ChemScore showed the highest correlation with experimental binding affinities, with an R² value of 0.51. nih.gov

Validation of the docking algorithm is a critical step. This can involve comparing the docking results with experimental data, such as X-ray crystallography or NMR spectroscopy, when available. In the absence of experimental data for the specific complex, cross-docking experiments, where a ligand from one crystal structure is docked into the receptor from another, can provide insights into the robustness of the scoring function and algorithm. nih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijournalse.orgresearchgate.net

For derivatives of pyrazine, QSAR and QSPR models have been developed to predict various properties, such as olfactive thresholds and biological activities. ijournalse.orgresearchgate.netijournalse.org These models are typically built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.org For a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives, a 2D-QSAR model was developed to predict their anti-tubercular activity. researchgate.net

These predictive models are based on the principle that the activity or property of a molecule is a function of its structural features. For pyrazine derivatives, it has been suggested that variations in their activities depend on the type and position of substituents on the pyrazine ring. ijournalse.org A robust QSAR/QSPR model should be statistically significant and have good predictive power, as indicated by validation metrics. researchgate.net

The development of a QSAR/QSPR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. nih.gov These descriptors can be categorized as 1D, 2D, or 3D and can encode information about topology, geometry, and electronic properties. For pyrazine derivatives, quantum chemical descriptors calculated using methods like Density Functional Theory (DFT) have been employed. ijournalse.orgijournalse.org

The selection of the most relevant descriptors is a crucial step in building a reliable model. nih.gov Techniques like stepwise MLR can be used for this purpose. ijournalse.org The quality and predictive ability of the developed QSAR/QSPR models are assessed through rigorous validation procedures. Internal validation techniques include leave-one-out cross-validation (q²), while external validation involves predicting the activity or property of a set of compounds (test set) that were not used in the model development. researchgate.net A high correlation between the experimental and predicted values for the test set indicates a model with good predictive power. ijournalse.orgresearchgate.net For example, a 3D-QSAR model for pyrazine derivatives showed good statistical results with r²cv = 0.605, r² = 0.788, and r²test = 0.542. researchgate.net

Chemical Reactivity and Reaction Mechanism Studies of 5 Methylpyrazine 2 Carbothioamide

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyrazine (B50134) ring in 5-Methylpyrazine-2-carbothioamide towards substitution reactions is a balance between the inherent electronic properties of the ring and the influence of the methyl and carbothioamide substituents.

The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and are therefore basic and nucleophilic. They are expected to react with electrophiles. youtube.com Protonation can occur in the presence of acids, forming pyrazinium salts. Alkylation, with reagents such as alkyl halides, is also anticipated to occur at one of the nitrogen atoms, leading to the formation of quaternary ammonium (B1175870) salts. youtube.com The presence of two nitrogen atoms means that both mono- and di-quaternization products are possible, depending on the reaction conditions and the strength of the electrophile.

Table 1: Expected Electrophilic Reactions at the Pyrazine Nitrogen Atoms

| Reaction Type | Reagent Example | Expected Product |

| Protonation | HCl | 5-Methyl-2-carbothioamidopyrazin-1-ium chloride |

| Alkylation | CH₃I | 1-Methyl-5-methyl-2-carbothioamidopyrazin-1-ium iodide |

The carbothioamide group itself presents multiple sites for reactivity. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophile and is prone to attack by soft electrophiles. For instance, alkylation of the sulfur atom with alkyl halides can lead to the formation of thioimidate salts.

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. wur.nl While hydrogen is a poor leaving group, reactions with strong nucleophiles under forcing conditions might lead to substitution. The carbothioamide group can influence the regioselectivity of such attacks.

Oxidation Pathways of the Thioamide Moiety

The sulfur atom in the carbothioamide group is readily oxidized. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are expected to convert the thioamide to the corresponding sulfoxide (B87167) (a sulfinyl group). Further oxidation with stronger oxidizing agents can then lead to the formation of a sulfone (a sulfonyl group). These transformations are common for thioethers and related organosulfur compounds.

Table 2: Expected Oxidation Products of the Thioamide Moiety

| Starting Material | Oxidizing Agent | Expected Product |

| This compound | Mild (e.g., H₂O₂) | 5-Methylpyrazine-2-carbosulfinamide |

| 5-Methylpyrazine-2-carbosulfinamide | Strong (e.g., KMnO₄) | 5-Methylpyrazine-2-carbosulfonamide |

Under more vigorous oxidative conditions, cleavage of the carbon-sulfur bond can occur. This would lead to the formation of the corresponding carboxamide or carboxylic acid derivative, with the sulfur being oxidized and eliminated. The specific products would depend on the oxidant and the reaction workup.

Reduction Reactions and Pathways

The carbothioamide group can be reduced to an amine. This transformation is a useful synthetic route for the preparation of aminomethyl-substituted pyrazines. Common reducing agents for this purpose include metal hydrides like lithium aluminum hydride or catalytic hydrogenation, although the latter may be complicated by catalyst poisoning by the sulfur atom. The specific conditions would need to be optimized to achieve selective reduction of the thioamide in the presence of the pyrazine ring, which can also be susceptible to reduction under certain conditions.

Table 3: Expected Reduction Product of the Carbothioamide Group

| Starting Material | Reducing Agent Example | Expected Product |

| This compound | LiAlH₄ | (5-Methylpyrazin-2-yl)methanamine |

Conversion of Carbothioamide to Amine or other Reduced Forms

The carbothioamide functional group is a versatile precursor to other functionalities, including amides and amines. While specific studies on the reduction of this compound are not extensively documented, the general reactivity of thioamides suggests several potential pathways.

One of the most common transformations of a carbothioamide is its hydrolysis to the corresponding carboxamide. This reaction typically occurs under acidic or basic conditions and involves the nucleophilic attack of water or hydroxide (B78521) on the thiocarbonyl carbon, followed by the elimination of a sulfur species. For instance, the related compound, 5-Methylpyrazine-2-carboxamide (B1302251), is a known and stable entity, often synthesized from methyl 5-methyl-2-pyrazinecarboxylate via ammonolysis researchgate.net. This suggests that the conversion of the carbothioamide to the carboxamide is a thermodynamically favorable process.

The conversion can also be achieved under milder, oxidative conditions. Treatment with reagents like mercury(II) acetate (B1210297) can facilitate the conversion of a thioamide to its oxygen analogue.

Direct reduction of the carbothioamide group to an amine, yielding 2-(aminomethyl)-5-methylpyrazine, is another plausible transformation. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions, although such a direct reduction on this specific molecule is not widely reported.

A related compound, 5-methylpyrazin-2-amine, is a known chemical where the amino group is directly attached to the pyrazine ring nih.gov. However, this is structurally distinct from the product of carbothioamide reduction.

Reduction of the Pyrazine Ring (if applicable)

The pyrazine ring is an aromatic heterocycle and, as such, is relatively resistant to reduction compared to non-aromatic systems. Complete reduction of the ring would lead to a piperazine (B1678402) derivative. This typically requires high-pressure catalytic hydrogenation with catalysts like rhodium on alumina (B75360) or ruthenium.

However, the conditions required for such a complete reduction are often harsh and may lead to the reduction of other functional groups as well. Studies on related pyrazine carboxylic acids have shown that it is possible to selectively reduce other substituents on the ring without affecting the pyrazine core. For example, the catalytic hydrogenation of 3-chloro-5-methylpyrazine-2-carboxylic acid using a palladium-carbon catalyst primarily results in the dehalogenation to form 2-methyl-5-pyrazine formate, leaving the pyrazine ring intact google.com. This indicates a degree of stability of the pyrazine ring to certain catalytic hydrogenation conditions. The selective reduction of the pyrazine ring in this compound without altering the carbothioamide group would be challenging and would likely require careful selection of catalysts and reaction conditions.

Cycloaddition and Condensation Reactions

The carbothioamide group is an excellent building block for the synthesis of various heterocyclic systems through condensation and cycloaddition reactions. The sulfur atom acts as a nucleophile, while the thiocarbonyl carbon is electrophilic, and the adjacent nitrogen provides another nucleophilic site.

A primary reaction of thioamides is their S-alkylation with alkylating agents to form reactive thioimidate intermediates nih.gov. These intermediates are potent electrophiles and can react with internal or external nucleophiles. For example, condensation with α-halocarbonyl compounds, such as α-haloketones or α-haloesters, is a classic method for constructing thiazole (B1198619) rings (the Hantzsch thiazole synthesis). In the case of this compound, this would lead to the formation of 2-(5-methylpyrazin-2-yl)thiazole derivatives.

Similarly, condensation with bifunctional reagents can yield a variety of five- or six-membered heterocycles. The reaction of the related 5-methylpyrazine-2-carbohydrazide (B1341549) with various substituted aromatic aldehydes to form phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives showcases the reactivity of the C2-position substituent researchgate.net. While this involves a carbohydrazide, it illustrates the principle of condensation reactions at this position.

The following table summarizes potential condensation reactions of this compound based on established thioamide chemistry.

| Reactant | Resulting Heterocycle | General Conditions |

|---|---|---|

| α-Haloketone (R-CO-CH₂-X) | Thiazole | Base, Ethanol (B145695), Reflux |

| Hydrazonoyl halides | 1,3,4-Thiadiazole | Base, Solvent (e.g., Ethanol) |

| α,β-Unsaturated ketones | 1,3-Thiazine | Acid or base catalysis |

This table presents hypothetical reactions based on the known reactivity of the carbothioamide group.

Dipolar cycloaddition reactions involving the pyrazine ring itself are also known in related systems, such as the reaction developed to access 1,4,6,7-tetrahydro-5H- researchgate.netgoogle.comresearchgate.nettriazolo[4,5-c]pyridine structures nih.gov. This suggests that under specific conditions, the pyrazine core of this compound could potentially participate in cycloaddition reactions, although this has not been specifically documented for this compound.

Mechanistic Investigations of Novel Transformations

While specific mechanistic studies for novel transformations of this compound are not available in the current literature, the mechanisms of its expected reactions can be inferred from general principles of organic chemistry.

For instance, the mechanism of the Hantzsch thiazole synthesis, a likely reaction for this compound, is well-established. It would begin with the nucleophilic attack of the sulfur atom of the carbothioamide onto the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization, where the enol or enolate formed from the ketone attacks the thiocarbonyl carbon. The final step is a dehydration event to yield the aromatic thiazole ring.

Mechanistic investigations into the oxidation of related heterocyclic compounds have been performed. For example, studies on the oxidation of 2,5-bis(hydroxymethyl)furan to 2,5-furandicarboxylic acid have identified the rate-determining steps and active species involved mdpi.com. Similar detailed kinetic and mechanistic studies on the reactions of this compound, such as its hydrolysis or its condensation reactions, would be a valuable area for future research. Such studies could employ techniques like kinetic analysis, isotopic labeling, and computational modeling to elucidate reaction pathways, identify intermediates, and understand the electronic effects of the 5-methylpyrazine moiety on the reactivity of the carbothioamide group.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies for Complex Analogues

The exploration of the chemical space around 5-Methylpyrazine-2-carbothioamide is critical for establishing structure-activity relationships and discovering new functionalities. Future research will undoubtedly focus on the development of more sophisticated and efficient synthetic methodologies to create a diverse library of complex analogues. While traditional methods for pyrazine (B50134) synthesis exist, emerging strategies are geared towards greater precision, efficiency, and the introduction of diverse functional groups.

Recent advancements in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have shown promise in the functionalization of pyrazine rings. These methods allow for the introduction of a wide array of substituents at specific positions on the pyrazine core, which is crucial for fine-tuning the electronic and steric properties of the molecule. For instance, palladium-catalyzed C-P cross-coupling reactions have been successfully applied to 2,6-dichloropyrazine, demonstrating the feasibility of introducing phosphorus-containing moieties. The application of such techniques to this compound could yield novel derivatives with unique coordination properties or biological activities.

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

| Transition Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig that form new carbon-carbon and carbon-heteroatom bonds. | Introduction of diverse aryl, alkyl, and amino groups to the pyrazine ring to modulate biological activity. |

| C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds, offering a more atom-economical approach. | Regioselective introduction of functional groups without the need for pre-functionalized starting materials. |

| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. | Rapid generation of a diverse library of complex pyrazine derivatives for screening purposes. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. | Efficient and rapid synthesis of novel analogues, including pyrazine-triazole conjugates. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. For a molecule like this compound, these computational tools offer a powerful approach to accelerate the design and optimization of new analogues with desired properties. By analyzing vast datasets of chemical structures and their associated biological activities or material properties, AI algorithms can identify subtle patterns and predict the characteristics of novel, untested compounds.

One of the key applications of AI in this context is virtual screening, where large libraries of virtual compounds can be rapidly assessed for their potential to interact with a specific biological target. This can significantly reduce the time and cost associated with experimental screening. For instance, computational models can predict the binding affinity of this compound derivatives to a target protein, allowing researchers to prioritize the synthesis of the most promising candidates.

Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with optimized properties. These models can be trained on known bioactive molecules, including pyrazine derivatives, to generate novel scaffolds that are predicted to have high efficacy and favorable pharmacokinetic profiles. A recent study demonstrated the use of a machine learning model to predict reaction outcomes, which can guide the synthesis of complex molecules. This approach could be invaluable in planning the synthesis of novel this compound analogues. The integration of AI with automated synthesis platforms has the potential to create a closed-loop system for accelerated discovery.

| AI/ML Application | Description | Relevance to this compound |

| Virtual Screening | Computational filtering of large compound libraries to identify molecules with a high probability of desired activity. | Rapidly identify potential biological targets and prioritize the synthesis of promising analogues. |

| De Novo Design | Generation of novel molecular structures with optimized properties using generative models. | Design new this compound derivatives with enhanced biological activity or material properties. |

| Predictive Modeling | Development of models to predict properties such as bioactivity, toxicity, and physicochemical characteristics. | Guide the selection of substituents and modifications to optimize the compound's profile. |

| Reaction Prediction | AI models that can predict the outcome of chemical reactions, aiding in synthetic planning. | Facilitate the synthesis of complex and novel analogues by predicting successful reaction pathways. |

Exploration of Novel Biochemical Targets and Interaction Modes

While pyrazinamide (B1679903), a related compound, is a well-established anti-tuberculosis drug, the full spectrum of biological activities for this compound and its derivatives remains largely unexplored. Future research will likely focus on identifying and validating novel biochemical targets for this class of compounds, potentially expanding their therapeutic applications beyond infectious diseases.

One promising avenue is the investigation of its potential as an inhibitor of enzymes involved in key pathological processes. For example, derivatives of pyrazinamide have been investigated for their ability to inhibit enzymes such as enoyl-ACP reductase (InhA), which is crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies could be employed to predict the binding of this compound to a range of clinically relevant enzymes. A study on novel pyrazinamide derivatives performed docking simulations against InhA to rationalize their antimycobacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.